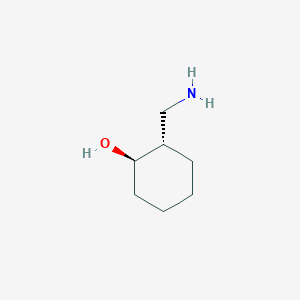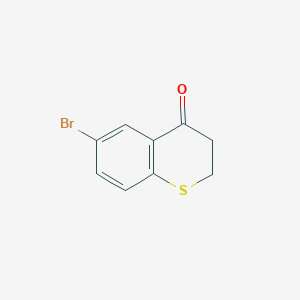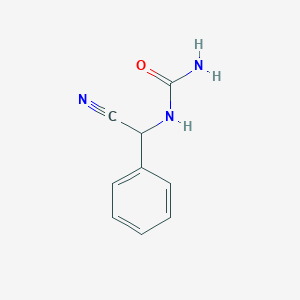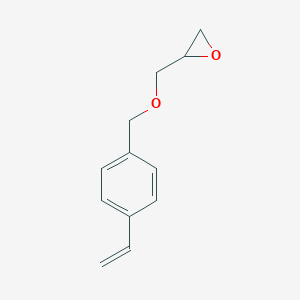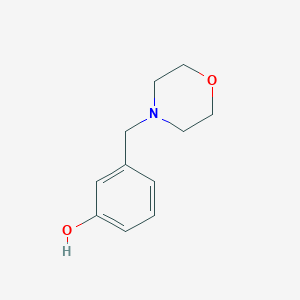
3-(4-Morpholinylméthyl)phénol
Vue d'ensemble
Description
“3-(4-Morpholinylmethyl)phenol” is a chemical compound . It is used in the synthesis of 6-((2-(2-chloroacetamido)ethyl)(methyl)amino)-9-(3-(morpholinomethyl)phenyl)-3H-xanthen-3-iminium (CDy5), a fluorescent chemical probe utilized in imaging neural stem/progenitor cells (NSPCs) .
Synthesis Analysis
The compound can be synthesized using a Grignard reagent . It can also be prepared by direct oxidation using compressed air .Molecular Structure Analysis
The molecular structure of “3-(4-Morpholinylmethyl)phenol” is represented by the linear formula: C6H4CH2NOC4H8 . The molecular weight is 280.44 .Chemical Reactions Analysis
“3-(4-Morpholinylmethyl)phenol” is a Grignard reagent and can be used in Grignard reactions . It can be used as a reagent in the synthesis of CDy5 .Physical And Chemical Properties Analysis
The compound has a concentration of 0.25 M in THF, a boiling point of 65 °C (lit.), and a density of 0.926 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthèse de sondes fluorescentes pour les cellules souches/progénitrices neurales
3-(4-Morpholinylméthyl)phénol : est utilisé comme réactif de Grignard dans la synthèse de sondes chimiques fluorescentes. Ces sondes, telles que 6-((2-(2-chloroacétamido)éthyl)(méthyl)amino)-9-(3-(morpholinométhyl)phényl)-3H-xanthène-3-iminium (CDy5), sont cruciales pour l'imagerie des cellules souches/progénitrices neurales (CS/PN). Cette application est essentielle pour comprendre le comportement et le développement des CS/PN dans la recherche neuroscientifique .
Oxydation directe pour préparer des composés phénoliques
Ce composé sert de matière première pour la préparation de composés phénoliques par oxydation directe à l'aide d'air comprimé. Le processus est important dans le domaine de la chimie organique, où les composés phénoliques sont essentiels pour diverses voies de synthèse .
Réactions de Grignard
En tant que réactif de Grignard, This compound est impliqué dans des réactions de Grignard, qui sont fondamentales pour la formation de liaisons carbone-carbone. Cette application est une pierre angulaire dans la synthèse d'une large gamme de composés organiques, y compris les produits pharmaceutiques et les polymères .
Catalyseur dans les réactions de déméthylation
Le composé peut être utilisé en conjonction avec des catalyseurs comme le bromure d'hydrogène et le tribromure de bore pour les réactions de déméthylation. Ces réactions sont cruciales pour la synthèse de m-aryloxyphénols, qui ont diverses applications en chimie médicinale et en science des matériaux .
Synthèse de composés biochimiques
Il est également utilisé dans la synthèse de composés biochimiques qui ont des applications thérapeutiques potentielles. Par exemple, les dérivés de This compound pourraient être utilisés dans les processus de découverte et de développement de médicaments .
Applications en science des matériaux
En science des matériaux, ce composé peut être utilisé pour créer de nouveaux matériaux ayant des propriétés spécifiques, telles qu'une conductivité accrue ou une biocompatibilité. Cela est particulièrement pertinent dans le développement de nouveaux types de polymères ou de revêtements .
Mécanisme D'action
Target of Action
It is known to be used as a reagent in the synthesis of certain compounds , suggesting that its targets could be specific chemical structures or functional groups within these compounds.
Mode of Action
The mode of action of 3-(4-Morpholinylmethyl)phenol involves its interaction with its targets to facilitate chemical reactions. As a Grignard reagent, it can participate in Grignard reactions, which are a common method for forming carbon-carbon bonds .
Biochemical Pathways
It is used in the synthesis of 6-((2-(2-chloroacetamido)ethyl)(methyl)amino)-9-(3-(morpholinomethyl)phenyl)-3h-xanthen-3-iminium (cdy5), a fluorescent chemical probe utilized in imaging neural stem/progenitor cells (nspcs) . This suggests that it may play a role in biochemical pathways related to fluorescence and cellular imaging.
Result of Action
The result of the action of 3-(4-Morpholinylmethyl)phenol is the formation of new compounds through its role as a reagent in chemical reactions . For example, it is used in the synthesis of CDy5, a fluorescent chemical probe .
Action Environment
The action of 3-(4-Morpholinylmethyl)phenol, like other Grignard reagents, is influenced by environmental factors such as temperature and the presence of water or certain functional groups . These factors can affect the stability of the Grignard reagent and the efficacy of the reactions it participates in.
Safety and Hazards
Propriétés
IUPAC Name |
3-(morpholin-4-ylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-11-3-1-2-10(8-11)9-12-4-6-14-7-5-12/h1-3,8,13H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHXWMIFIZMHKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80534116 | |
| Record name | 3-[(Morpholin-4-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80534116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87476-73-1 | |
| Record name | 3-[(Morpholin-4-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80534116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
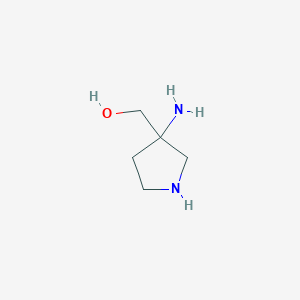

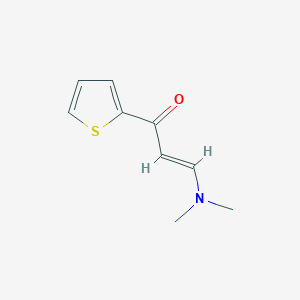


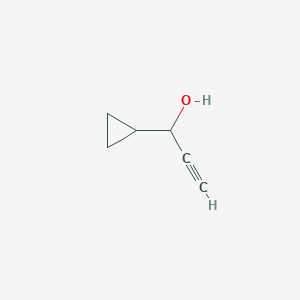

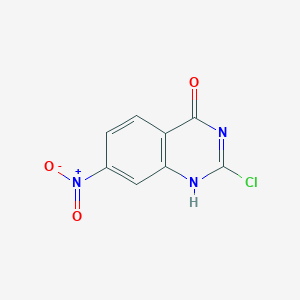
![5,6-Dichlorobenzo[c][1,2,5]thiadiazole](/img/structure/B177315.png)
